molecular formula C7H14ClNO4 B000599 Sevelamercarbonat CAS No. 845273-93-0

Sevelamercarbonat

Katalognummer B000599
CAS-Nummer: 845273-93-0
Molekulargewicht: 211.64 g/mol
InChI-Schlüssel: PADGNZFOVSZIKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of sevelamer carbonate involves the cross-linking of polyallylamine with chlorosulfonic acid, which is then further processed to replace chloride ions with carbonate ions. This modification from its predecessor, sevelamer hydrochloride, aims at reducing the potential for metabolic acidosis, a common side effect associated with the hydrochloride form. Sevelamer carbonate's synthesis underscores the pharmaceutical industry's effort in improving drug efficacy while minimizing adverse effects.

Molecular Structure Analysis

Sevelamer carbonate's molecular structure is characterized by its backbone of cross-linked polyallylamine, which is functionalized with multiple amine groups. These amine groups are key to its phosphate-binding capability. The presence of carbonate as the counterion instead of chloride is a significant attribute that contributes to its safety profile, particularly in avoiding metabolic acidosis. The structural analysis of sevelamer carbonate reveals its complex design aimed at maximizing phosphate binding while being inert and non-absorbable.

Chemical Reactions and Properties

The primary chemical reaction of sevelamer carbonate is its interaction with dietary phosphate in the gastrointestinal tract. It forms non-absorbable complexes with phosphate, which are then excreted. This interaction is selective to phosphate ions, demonstrating the compound's specificity and efficiency as a phosphate binder. The chemical properties of sevelamer carbonate, including its stability in the gastrointestinal environment and insolubility in water and organic solvents, are pivotal in its function as a phosphate binder.

Physical Properties Analysis

Sevelamer carbonate is characterized by its amorphous nature and hygroscopic properties. These physical properties facilitate its action as a potent phosphate binder. The amorphous nature contributes to its large surface area, enhancing phosphate binding, while its hygroscopic property aids in the attraction and binding of phosphate ions.

Chemical Properties Analysis

Sevelamer carbonate's chemical properties, such as its high molecular weight and presence of multiple amine groups, underpin its efficacy as a phosphate binder. The carbonate impurity formation observed under atmospheric conditions underscores the need for careful handling and storage of the drug substance. The chemical interactions between sevelamer carbonate and phosphate ions, leading to the formation of non-absorbable complexes, are essential for its therapeutic action.

For detailed and further information on sevelamer carbonate, including its synthesis, molecular structure, chemical reactions, and properties, the following references provide comprehensive insights:

  • Berendt, R. T., Samy, R., Carlin, A., Pendse, A., Schwartz, P., Khan, M., & Faustino, P. (2012). Spectral differences among multiple manufacturers/lots of sevelamer HCl were observed by Fourier transform infrared spectroscopy, and further characterization was performed to identify the cause for these differences. The existence of a carbonyl-containing species, attributed to a carbonate impurity among samples, was demonstrated. Stability studies showed that this carbonate impurity formed spontaneously upon exposure of the drug substance to atmospheric water vapor and carbon dioxide, even under ambient conditions (Berendt et al., 2012).

  • Yang, Y., Mohammad, A., Berendt, R. T., Carlin, A., Khan, M., & Faustino, P. (2016). Developed an in vitro approach to determine the phosphate binding capacity of sevelamer hydrochloride and carbonate. The method addresses analytical validation characteristics such as linearity, accuracy, precision, stability, and selectivity, demonstrating the in vitro phosphate binding efficacies and comparing them for two drug products and two APIs (Yang et al., 2016).

Wissenschaftliche Forschungsanwendungen

Behandlung von Hyperphosphatämie bei CKD-Patienten

Sevelamercarbonat wird zur Behandlung von Hyperphosphatämie bei Patienten mit chronischer Nierenerkrankung (CKD) eingesetzt. Es ist eine verbesserte, gepufferte Form von Sevelamerhydrochlorid, die speziell für diesen Zweck entwickelt wurde . Es ist als Pulver zur oralen Suspension formuliert und bietet eine patientenfreundliche Alternative zu Tabletten-Phosphatbindern .

Kontrolle des Serumphosphors

This compound hat sich als gleichwertig zu Sevelamerhydrochlorid-Tabletten erwiesen, um den Serumphosphorspiegel bei Hämodialyse-Patienten zu kontrollieren . Der mittlere Serumphosphor betrug 1,6 ± 0,5 mmol/L (5,0 ± 1,5 mg/dL) während der Behandlung mit this compound-Pulver und 1,7 ± 0,4 mmol/L (5,2 ± 1,1 mg/dL) während der Behandlung mit Sevelamerhydrochlorid-Tabletten .

Verbesserung des Bicarbonatspiegels

This compound enthält Bicarbonat und Carbonat, das 0,14–0,21 g Bicarbonat pro Gramm this compound-Wirkstoff entspricht . Der Serum-Bicarbonatspiegel stieg während der Behandlung mit this compound um 2,7 ± 3,7 mmol/L (2,7 ± 3,7 mEq/L) .

Anwendung bei Nicht-Dialyse-CKD-Patienten

This compound hat sich bei chinesischen Nicht-Dialyse-CKD-Patienten mit Hyperphosphatämie als wirksam und gut verträglich erwiesen . Der mittlere Serumphosphor sank bei Patienten, die mit this compound behandelt wurden, im Vergleich zu Placebo signifikant (−0,22 ± 0,47 gegenüber 0,05 ± 0,44 mmol/L, p < 0,0001) .

Reduzierung des Serumlipidspiegels

This compound hat sich gezeigt, dass es das Gesamtcholesterin, das Cholesterin mit niedriger Dichte (LDL) und das Calcium-Phosphor-Produkt (Ca × P) im Serum von der Baseline bis zur 8. Woche im Vergleich zur Placebogruppe signifikant reduziert .

Endotoxinbindung

Endotoxin (ET) translocation aus dem Darmlumen kann potenziell eine systemische Entzündungsreaktion auslösen. This compound wurde in einem Tiermodell des Nierenversagens auf seine ET-Bindungskapazität untersucht<a aria-label="3: " data-citationid="0263698a-b145-b4a2-c624-2d24927eb58e-32" h="ID=SERP,5015.1" href="https://karger.com/b

Wirkmechanismus

Target of Action

Sevelamer carbonate is primarily targeted at dietary phosphate in the gastrointestinal tract . This compound is used to treat hyperphosphatemia, a condition characterized by elevated phosphate levels in the blood, commonly seen in patients with chronic kidney disease .

Mode of Action

Sevelamer carbonate operates by binding to dietary phosphate in the gut, which prevents its absorption . This action results in a decrease in serum parathyroid hormone levels . The compound’s amines exist in a protonated form in the intestine and interact with phosphate molecules through ionic and hydrogen bonding .

Biochemical Pathways

By binding phosphate in the gastrointestinal tract and decreasing its absorption, sevelamer carbonate effectively lowers the phosphate concentration in the serum . This action helps manage hyperphosphatemia, which plays a role in the development of secondary hyperparathyroidism in renal insufficiency . High serum phosphorus can precipitate serum calcium, leading to ectopic calcification .

Pharmacokinetics

It is excreted in the feces . The onset of action, characterized by a reduction in serum phosphorus, has been demonstrated after 1-2 weeks .

Result of Action

The primary result of sevelamer carbonate’s action is the lowering of serum phosphorus concentrations in patients with end-stage renal disease (ESRD) who are on hemodialysis . In addition to this, sevelamer treatment also results in a lowering of low-density lipoprotein (LDL) and total serum cholesterol levels . It can also significantly reduce serum uric acid .

Action Environment

The efficacy of sevelamer carbonate is influenced by the patient’s diet, as the compound binds to dietary phosphate in the gut . It is also affected by the patient’s disease state, particularly in patients with chronic kidney disease where the retention of phosphorus can lead to hyperphosphatemia . The compound is particularly useful for the treatment of patients at risk of metabolic acidosis .

Safety and Hazards

Sevelamer may cause serious side effects. Stop using sevelamer and call your doctor at once if you have: choking, or trouble swallowing; black, bloody, or tarry stools; severe constipation with stomach pain; or constipation that gets worse or does not clear up .

Eigenschaften

IUPAC Name

carbonic acid;2-(chloromethyl)oxirane;prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO.C3H7N.CH2O3/c4-1-3-2-5-3;1-2-3-4;2-1(3)4/h3H,1-2H2;2H,1,3-4H2;(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADGNZFOVSZIKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN.C1C(O1)CCl.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

845273-93-0
Record name Sevelamer carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845273-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allylamine polymer with 1-chloro-2,3-epoxypropane, carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sevelamer carbonate
Reactant of Route 2
Sevelamer carbonate
Reactant of Route 3
Sevelamer carbonate
Reactant of Route 4
Reactant of Route 4
Sevelamer carbonate
Reactant of Route 5
Sevelamer carbonate
Reactant of Route 6
Sevelamer carbonate

Q & A

A: Sevelamer carbonate acts by binding to dietary phosphate in the gastrointestinal tract, preventing its absorption into the bloodstream. [] This binding occurs through ionic interactions between the positively charged amine groups on the sevelamer polymer and negatively charged phosphate ions. [, ]

A: By lowering serum phosphorus levels, sevelamer carbonate can help manage hyperphosphatemia, a common complication in CKD patients. [] This reduction can have several downstream effects:

  • Reduced Calcium-Phosphorus Product: Studies demonstrate a significant decrease in the calcium-phosphorus product, a key marker of vascular calcification risk. [, , ]
  • Improved Lipid Profile: Research suggests that sevelamer carbonate may contribute to a reduction in total cholesterol and low-density lipoprotein (LDL) cholesterol levels. [, , ]
  • Modulation of Inflammation: Some studies indicate potential anti-inflammatory effects of sevelamer carbonate, evidenced by decreased levels of inflammatory markers. [, ]

A: Sevelamer carbonate is a cross-linked polymer with a complex structure. It is derived from poly(allylamine hydrochloride), where carbonate ions replace chloride as the counterion. [, ]

A: While detailed spectroscopic data might be proprietary information held by manufacturers, researchers have developed analytical methods, including high-performance liquid chromatography (HPLC) with refractive index detection, for characterizing and quantifying sevelamer carbonate. [, , ]

ANone: These aspects are not directly addressed within the provided research papers, as sevelamer carbonate primarily functions as a phosphate binder and does not exhibit catalytic activity. Its complex polymeric structure and primary mode of action through ionic interactions make traditional SAR studies and computational modeling approaches less applicable compared to small-molecule drugs.

A: While specific stability data might be proprietary, studies indicate that sevelamer carbonate tablets are generally stable under recommended storage conditions. [] Researchers have explored formulation strategies to enhance the patient-friendliness of sevelamer carbonate, including the development of a powder for oral suspension. [, ]

ANone: SHE (Safety, Health, and Environment) regulations are crucial for pharmaceutical development and manufacturing. While not explicitly detailed in the research papers, compliance with relevant SHE regulations is paramount throughout the lifecycle of sevelamer carbonate, from synthesis to disposal, to ensure responsible practices and minimize risks.

A: Sevelamer carbonate is not absorbed systemically and remains within the gastrointestinal tract, where it exerts its phosphate-binding effects. [, ] As a non-absorbable polymer, it is not metabolized and is excreted primarily in the feces. []

A: The primary pharmacodynamic effect of sevelamer carbonate is the reduction of serum phosphorus levels, which directly correlates with its clinical efficacy in managing hyperphosphatemia in CKD patients. [, ]

A: Numerous studies, including randomized controlled trials, have been conducted to assess the efficacy of sevelamer carbonate in managing hyperphosphatemia in CKD patients. [, , , , , ] These studies typically measure serum phosphorus levels, calcium-phosphorus product, and other relevant biomarkers as indicators of efficacy. [, , , ]

A: Animal models, particularly rodent models of CKD, have been employed to investigate the effects of sevelamer carbonate on vascular calcification, inflammation, and other CKD-related complications. [, ]

A: Resistance mechanisms are not typically observed with sevelamer carbonate, as its mechanism of action involves binding to dietary phosphate in the gastrointestinal tract, a process not directly influenced by cellular or molecular drug resistance mechanisms. []

A: As with any medication, safety and potential long-term effects are important considerations. Sevelamer carbonate has been extensively studied, and its safety profile is well-documented in clinical trials and post-marketing surveillance. []

ANone: These specific aspects are not extensively addressed within the scope of the provided research papers on sevelamer carbonate.

A: As a cross-linked polymer, sevelamer carbonate does not dissolve in traditional solvents. [] Its dissolution involves swelling and hydration in the aqueous environment of the gastrointestinal tract, allowing for phosphate binding. [, ]

A: Quality control and assurance are paramount throughout the development, manufacturing, and distribution of sevelamer carbonate to guarantee consistency, safety, and efficacy for patients. [, ]

ANone: The provided research papers do not delve into these specific aspects concerning sevelamer carbonate.

A: Several alternatives to sevelamer carbonate exist, including calcium-based phosphate binders (e.g., calcium acetate) and lanthanum carbonate. [, , , , ] Each phosphate binder has its own efficacy, tolerability, and potential side effects, requiring careful consideration when selecting the most appropriate treatment for individual patients. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.